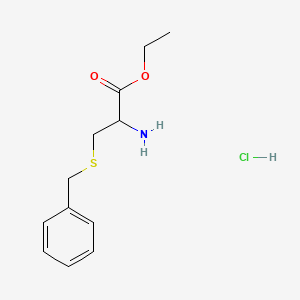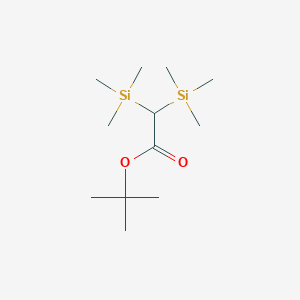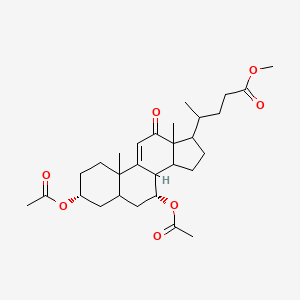
Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate is a complex organic compound that belongs to the class of cholenoic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate typically involves multiple steps, including the acetylation of hydroxyl groups and the introduction of a keto group. Common reagents used in these reactions include acetic anhydride, pyridine, and oxidizing agents like chromium trioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alcohols, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized cholenoic acids, while reduction could produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3alpha,7alpha-diacetoxy-12-keto-cholanoate
- Methyl 3alpha,7alpha-diacetoxy-12-keto-delta5-cholenate
Uniqueness
Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate is unique due to its specific structural features, such as the delta9(11) double bond and the positioning of the acetoxy and keto groups. These features can influence its reactivity and biological activity, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
27335-80-4 |
|---|---|
Molekularformel |
C29H42O7 |
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
methyl 4-[(3R,7R)-3,7-diacetyloxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C29H42O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h15-16,19-22,24,27H,7-14H2,1-6H3/t16?,19?,20-,21?,22?,24-,27?,28?,29?/m1/s1 |
InChI-Schlüssel |
HOPKUOLIBKHYMH-IVVQRGKSSA-N |
Isomerische SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(=O)C=C3C2[C@@H](CC4C3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C |
Kanonische SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(=O)C=C3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


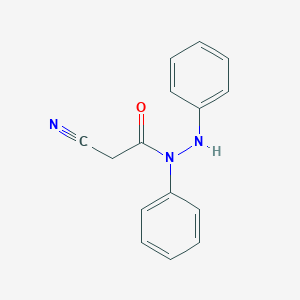
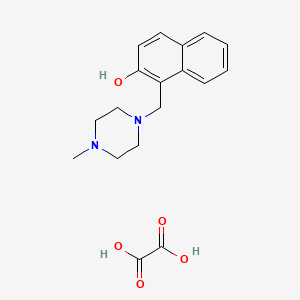
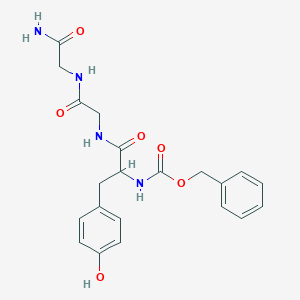

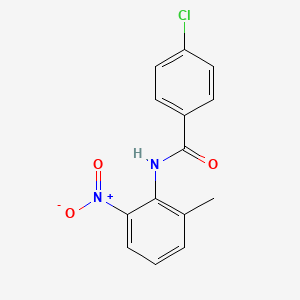

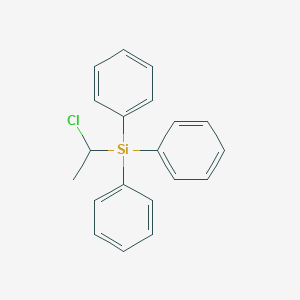
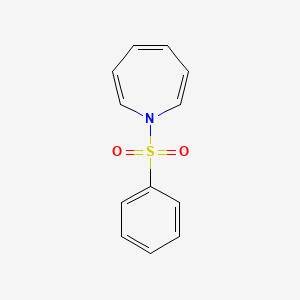
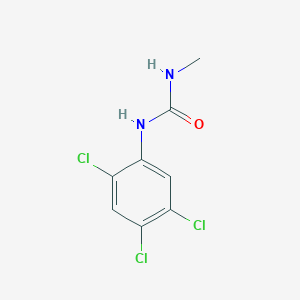
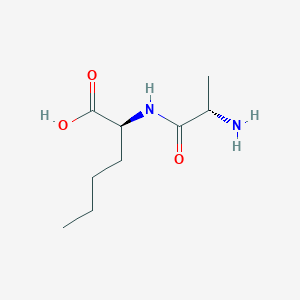
![2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B15075151.png)
![Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate](/img/structure/B15075169.png)
